
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of an appropriate indazole precursor to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Amination: The coupling of the fluoroaniline to the indazole core.
Oxidation: The oxidation of the indazole ring to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dione structure to form different derivatives.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-5-(2-chloroanilino)-1H-indazole-4,7-dione
- 6-Chloro-5-(2-bromoanilino)-1H-indazole-4,7-dione
- 6-Chloro-5-(2-methylanilino)-1H-indazole-4,7-dione
Uniqueness
6-Chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione is unique due to the presence of the fluoroanilino group, which can significantly influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918961-27-0 |
|---|---|
Formule moléculaire |
C13H7ClFN3O2 |
Poids moléculaire |
291.66 g/mol |
Nom IUPAC |
6-chloro-5-(2-fluoroanilino)-1H-indazole-4,7-dione |
InChI |
InChI=1S/C13H7ClFN3O2/c14-9-11(17-8-4-2-1-3-7(8)15)12(19)6-5-16-18-10(6)13(9)20/h1-5,17H,(H,16,18) |
Clé InChI |
SFTFPPBMKWFSMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


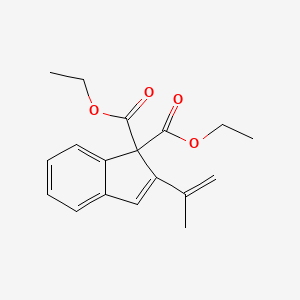
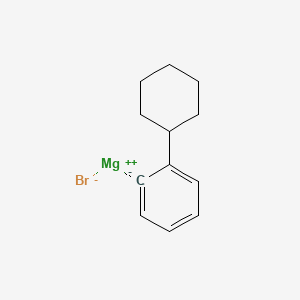

![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)
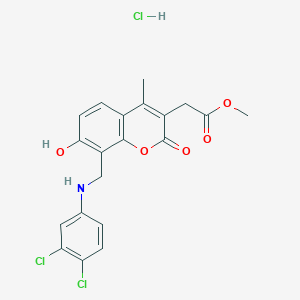
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
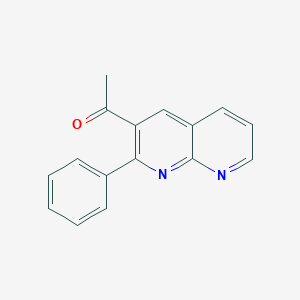
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
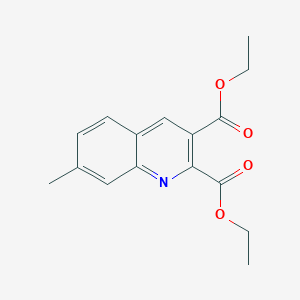
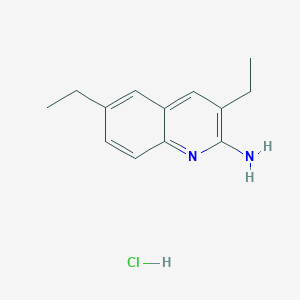
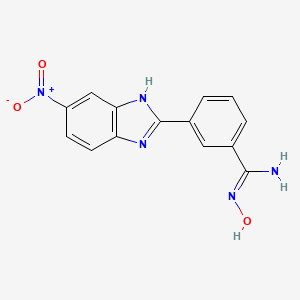
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
